Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-
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Overview
Description
Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-: is a chemical compound with the molecular formula C6H9ClO2S . It is known for its unique structure, which includes a mercapto group, a methyl group, and an oxo group attached to a pentanoyl chloride backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- typically involves the reaction of 2-mercapto-2-methyl-4-oxopentanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2-mercapto-2-methyl-4-oxopentanoic acid+SOCl2→Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The oxo group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products:
Amides, Esters, Thioesters: Formed from substitution reactions
Disulfides, Sulfonic Acids: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Scientific Research Applications
Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules such as peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 2-Mercapto-2-methyl-4-oxopentanoic acid
- 2-Mercapto-2-methyl-4-oxopentanoic acid methyl ester
- 2-Mercapto-2-methyl-4-oxopentanoic acid ethyl ester
Comparison: Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- is unique due to the presence of the chloride group, which makes it highly reactive towards nucleophiles. This reactivity distinguishes it from its acid and ester counterparts, which are less reactive and have different applications in synthesis and research.
Properties
CAS No. |
71735-69-8 |
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Molecular Formula |
C6H9ClO2S |
Molecular Weight |
180.65 g/mol |
IUPAC Name |
(2S)-2-methyl-4-oxo-2-sulfanylpentanoyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c1-4(8)3-6(2,10)5(7)9/h10H,3H2,1-2H3/t6-/m0/s1 |
InChI Key |
ORBGWMQEAXTZQX-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)C[C@@](C)(C(=O)Cl)S |
Canonical SMILES |
CC(=O)CC(C)(C(=O)Cl)S |
Origin of Product |
United States |
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